molecular formula C11H11N3O B13664459 6-(Benzyloxy)pyridazin-4-amine

6-(Benzyloxy)pyridazin-4-amine

Cat. No.: B13664459
M. Wt: 201.22 g/mol
InChI Key: XYWZPRBNZKCBRZ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 6-(Benzyloxy)pyridazin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-chloropyridazine with benzyl alcohol in the presence of a base, followed by amination . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-(Benzyloxy)pyridazin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Benzyloxy)pyridazin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)pyridazin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological target and the context of its use .

Comparison with Similar Compounds

6-(Benzyloxy)pyridazin-4-amine can be compared with other pyridazine derivatives such as:

The uniqueness of this compound lies in its specific benzyloxy substitution, which imparts distinct chemical and biological properties compared to other pyridazine derivatives.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-phenylmethoxypyridazin-4-amine

InChI

InChI=1S/C11H11N3O/c12-10-6-11(14-13-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)

InChI Key

XYWZPRBNZKCBRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NN=CC(=C2)N

Origin of Product

United States

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